molecular formula C24H22N4O4 B4725510 (2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide CAS No. 5912-32-3

(2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide

Cat. No.: B4725510
CAS No.: 5912-32-3
M. Wt: 430.5 g/mol
InChI Key: SVVLFRFBFZWQRA-UNOMPAQXSA-N
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Description

(2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a pyrrole ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the cyano group and the substituted phenyl groups. Common reagents used in these reactions include nitriles, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties. Its ability to undergo various chemical transformations makes it a valuable component in the synthesis of advanced materials for applications in electronics, coatings, and other fields.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and substituted phenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-methoxyphenyl)prop-2-enamide
  • (2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-hydroxyphenyl)prop-2-enamide
  • (2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-fluorophenyl)prop-2-enamide

Uniqueness

The uniqueness of (2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide lies in its specific combination of functional groups and structural features. The presence of the cyano group, pyrrole ring, and substituted phenyl groups provides a unique set of chemical properties and reactivity patterns that distinguish it from similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-4-32-23-10-5-7-20(13-23)26-24(29)19(15-25)12-18-11-16(2)27(17(18)3)21-8-6-9-22(14-21)28(30)31/h5-14H,4H2,1-3H3,(H,26,29)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVLFRFBFZWQRA-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC(=CC=C3)[N+](=O)[O-])C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC(=CC=C3)[N+](=O)[O-])C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367010
Record name STK186472
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5912-32-3
Record name STK186472
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Reactant of Route 3
(2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Reactant of Route 4
(2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Reactant of Route 5
(2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide

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